5'-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid

Descripción general

Descripción

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid is a compound commonly utilized as a research instrument to scrutinize nucleotide metabolism and regulation. It is reputed to have potential and promising therapeutic applications in treating viral diseases, including HIV and herpes simplex virus.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid involves the reaction of 5’-Adenylic acid with dichlorophosphonomethyl phosphonic acid under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Aplicaciones Científicas De Investigación

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid has a wide range of scientific research applications:

Chemistry: It is used to study nucleotide metabolism and regulation.

Biology: It is used as a tool to investigate cellular processes involving nucleotides.

Medicine: It has potential therapeutic applications in treating viral diseases, including HIV and herpes simplex virus.

Industry: It is used in the production of various nucleotide-based products.

Mecanismo De Acción

The compound acts as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. It also inhibits ATP-dependent reactions of oxidative phosphorylation . This inhibition disrupts the energy production pathways in cells, making it a valuable tool for studying cellular metabolism and potential therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

Phosphoaminophosphonic Acid-Adenylate Ester: An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom.

Adenosine 5’-phosphosulfate: The initial compound formed by the action of ATP sulfurylase on sulfate ions after sulfate uptake.

Uniqueness

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid is unique due to its specific inhibitory action on mitochondrial ATPase and its potential therapeutic applications in treating viral diseases.

Actividad Biológica

5'-Adenylic acid, also known as adenosine 5'-monophosphate (AMP), plays a crucial role in cellular metabolism and signaling. The compound "5'-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid" is of particular interest due to its potential biological activities, especially in the context of enzyme interactions and therapeutic applications.

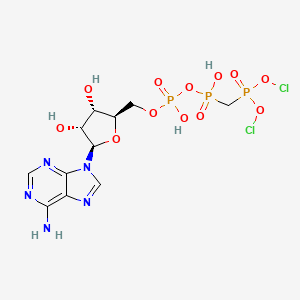

Chemical Structure and Properties

The compound consists of a nucleotide structure linked with a phosphonic acid derivative. Its molecular formula is with a molecular weight of 347.22 g/mol. The presence of the dichlorophosphonomethyl group enhances its chemical reactivity and potential biological interactions.

Enzymatic Interactions

5'-Adenylic acid is known to participate in various enzymatic reactions, primarily through its role as a substrate for enzymes such as AMP deaminase (EC 3.5.4.6). This enzyme catalyzes the hydrolytic deamination of AMP to inosine monophosphate (IMP) and ammonia, which is pivotal in purine metabolism .

Table 1: Enzymatic Reactions Involving 5'-Adenylic Acid

| Enzyme Name | Reaction | Product |

|---|---|---|

| AMP Deaminase | AMP + H₂O → IMP + NH₃ | Inosine Monophosphate |

| Adenylate Kinase | AMP + ATP → 2 ADP | ADP |

| Nucleotide Kinase | AMP + NTP → ADP + NDP | ADP |

Biological Significance

AMP serves as a signaling molecule that regulates various physiological processes, including energy homeostasis and cellular stress responses. It is involved in the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy balance .

Case Study 1: Role in Cancer Therapy

Recent studies have explored the therapeutic potential of phosphonic acid derivatives of nucleotides, including 5'-Adenylic acid monoanhydride. These compounds exhibit inhibitory effects on specific cancer cell lines by disrupting nucleotide metabolism pathways, leading to apoptosis .

- Study Findings :

- In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines.

- Mechanistic studies indicated that the compound induced cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of adenosine derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage .

- Study Findings :

- Animal models treated with the compound exhibited improved cognitive function and reduced markers of oxidative stress.

- The neuroprotective mechanism was linked to the modulation of adenosine receptors, enhancing neurotrophic factor signaling.

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2N5O12P3/c12-28-32(23,29-13)4-31(21,22)30-33(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,21,22)(H,24,25)(H2,14,15,16)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVOXUCRWLLKSA-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(OCl)OCl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(OCl)OCl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001930 | |

| Record name | 9-{5-O-[{[{[Bis(chlorooxy)phosphoryl]methyl}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81336-74-5 | |

| Record name | Adenosine-5'-O-(beta,gamma-dichloromethane)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081336745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{[Bis(chlorooxy)phosphoryl]methyl}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.